molecular formula C15H16O4 B12439315 4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one

4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one

Katalognummer: B12439315
Molekulargewicht: 260.28 g/mol
InChI-Schlüssel: AYXCIWVJOBQVFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Name: 4-Methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one Synonyms: 5,6-Dihydroyangonin, DL-Kavain (in some contexts) , CAS 3328-60-7 . Molecular Formula: C₁₅H₁₆O₄ Molecular Weight: 260.29 g/mol . Structure: A dihydropyran-2-one core with a 4-methoxy substituent at position 4 and a (1E)-2-(4-methoxyphenyl)ethenyl group at position 4. The 5,6-dihydro designation indicates partial saturation of the pyran ring, distinguishing it from the fully unsaturated yangonin .

Eigenschaften

IUPAC Name

4-methoxy-2-[2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXCIWVJOBQVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Base-Mediated Cyclization of Hydroxyketone Precursors

A foundational method involves base-mediated cyclization of hydroxyketone intermediates. For example, 6-(4-fluorophenyl)-4-hydroxy-2H-pyran-2-one was synthesized via cyclization of a β-ketoester precursor under basic conditions. Analogously, the target compound’s dihydropyranone core can be formed by treating a 5-hydroxy-6-(4-methoxyphenyl)hex-3-en-2-one derivative with potassium carbonate in methanol. The reaction proceeds through enolate formation, followed by intramolecular lactonization (Figure 1A). Subsequent methylation of the 4-hydroxy group using dimethyl sulfate yields the methoxy-substituted lactone.

Key Conditions :

  • Reagents : K₂CO₃ (base), dimethyl sulfate (methylating agent)
  • Temperature : 0–25°C
  • Yield : 70–97%

Acid-Catalyzed Prins Cyclization

Prins cyclization offers an alternative route for constructing the dihydropyranone ring. In the synthesis of centrolobine, a diarylheptanoid precursor underwent cyclization in the presence of BF₃·OEt₂ to form a tetrahydro-2H-pyran derivative. Adapting this method, a 1,5-diol bearing 4-methoxyphenyl and ethenyl groups could cyclize under acidic conditions to yield the dihydropyranone framework (Figure 1B).

Key Conditions :

  • Catalyst : BF₃·OEt₂ or p-TsOH
  • Solvent : Dichloromethane or toluene
  • Yield : 60–90%

Palladium-Catalyzed Coupling for Styryl Group Installation

Heck Reaction for E-Selective Olefination

The E-configured styryl group is introduced via a Heck coupling between a dihydropyranone bromide and 4-methoxystyrene. For instance, Miyaura and co-workers achieved E-selective couplings using Pd(OAc)₂ and PPh₃ in the presence of Ag₂CO₃. This method ensures retention of the E-geometry while forming the ethenyl bridge (Figure 2A).

Key Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
  • Base : Ag₂CO₃
  • Temperature : 80–100°C
  • Yield : 75–92%

Suzuki-Miyaura Cross-Coupling

An alternative approach employs Suzuki-Miyaura coupling to attach the 4-methoxyphenyl group. A boronic acid derivative of the styryl moiety reacts with a brominated dihydropyranone precursor under Pd catalysis. This method, used in the synthesis of chromene derivatives, affords high regioselectivity.

Key Conditions :

  • Catalyst : Pd(PPh₃)₄ (3 mol%)
  • Base : K₂CO₃
  • Solvent : Dioxane/H₂O
  • Yield : 85–95%

Oxidative Cyclization of Diarylheptanoids

Biomimetic Quinone Methide Intermediate

The biomimetic synthesis of centrolobine involved oxidative cyclization of a diarylheptanoid precursor via a quinone methide intermediate. Applying this strategy, a linear precursor containing 4-methoxyphenyl and ethenyl groups undergoes oxidation (e.g., with DDQ) to form a quinone methide, which cyclizes to the dihydropyranone (Figure 3).

Key Conditions :

  • Oxidant : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
  • Solvent : CH₂Cl₂
  • Yield : 50–70%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Base-mediated cyclization High yields, simple conditions Limited stereocontrol 70–97%
Heck coupling E-selectivity, mild conditions Requires Pd catalysts, costly reagents 75–92%
Oxidative cyclization Biomimetic, single-step ring formation Moderate yields, sensitive intermediates 50–70%

Stereochemical Considerations and Optimization

The E-configuration of the ethenyl group is critical for biological activity. Heck reactions inherently favor E-olefins due to steric hindrance during β-hydride elimination. In contrast, Wittig reactions risk Z-isomer formation unless stabilized ylides are used. For the dihydropyranone ring, Prins cyclization and oxidative methods preserve the stereochemistry of precursors, whereas base-mediated cyclizations may require chiral auxiliaries for enantioselectivity.

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

  • Melting Point : 119–122°C .
  • Solubility: Slightly soluble in chloroform and methanol .
  • Appearance : Yellow crystalline powder .

Synthesis : Synthesized via dihydro derivatives of yangonin, often involving cyclization and methoxylation steps. LookChem reports efficient synthetic routes for its preparation .

Comparison with Structurally Related Compounds

Yangonin (4-Methoxy-6-[(E)-2-(4-Methoxyphenyl)Ethenyl]-2H-Pyran-2-One)

Key Differences :

  • Structure : Yangonin (CAS 500-62-9) lacks the 5,6-dihydro saturation, making its pyran ring fully unsaturated .
  • Biological Activity: Yangonin exhibits an IC₅₀ of 23.7 μM in assays targeting LDT and LMT receptors, compared to the dihydro derivative’s unquantified but likely altered activity due to structural rigidity differences .

Physical Properties :

  • Molecular Weight : 258.27 g/mol .
  • UV/Vis : λmax at 218, 267, and 357 nm .
  • Stability : Stable for ≥2 years at -20°C .

Desmethoxyyangonin (4-Methoxy-6-[(E)-2-Phenylethenyl]Pyran-2-One)

Key Differences :

  • Structure : Lacks the 4-methoxy group on the phenyl ring, reducing electron-donating effects .
  • Biological Activity :
    • Higher IC₅₀ (31.7 μM) than yangonin, suggesting methoxy groups enhance receptor binding .

Physical Properties :

  • CAS : 15345-89-8 .
  • Solubility : Similar to yangonin but with reduced polarity due to absent methoxy .

6-(2-(3,4-Dimethoxyphenyl)Ethyl)-4-Methoxy-5,6-Dihydropyran-2-One

Key Differences :

  • Structure : Features a 3,4-dimethoxyphenyl ethyl group instead of a styryl moiety, increasing steric bulk and altering pharmacokinetics .

Thiazine-Thione Derivatives (e.g., Compounds 1e–1h)

Structural Contrasts :

  • Core Heterocycle : 1,3-Thiazine-2-thione vs. pyran-2-one, introducing sulfur atoms and altering electronic properties .
  • Substituents: Trifluoromethyl and methoxy groups in 1f and 1g modulate solubility and bioactivity. For example, 1g (C₁₈H₁₅F₃NOS₂) has a molecular weight of 382.05 g/mol and distinct NMR shifts (δ 3.81 ppm for methoxy) .

Synthetic Challenges: Impurities in 1f and 1g highlight difficulties in isolating thiazine-thiones compared to the more stable pyranones .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) IC₅₀ / Activity Key Structural Features Source
5,6-Dihydroyangonin (Target) C₁₅H₁₆O₄ 260.29 N/A 5,6-Dihydropyran, dual methoxy Synthetic
Yangonin C₁₅H₁₄O₄ 258.27 23.7 μM (LDT, LMT) Unsaturated pyran, dual methoxy Piper methysticum
Desmethoxyyangonin C₁₄H₁₂O₃ 228.24 31.7 μM (LDT, LMT) Single methoxy, styryl group Piper methysticum
1g (Thiazine-Thione) C₁₈H₁₅F₃NOS₂ 382.05 N/A Trifluoromethyl, methoxy, thiazine-thione Synthetic

Biologische Aktivität

4-Methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one, also known as 5,6-dihydroyangonin , is a compound derived from the kava plant (Piper methysticum). This compound belongs to the class of 2-pyranones and exhibits significant biological activities including antibacterial, antifungal, and potential psychoactive effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16O4C_{15}H_{16}O_{4} with a molecular weight of approximately 260.29 g/mol. The structure features a dihydropyran ring which contributes to its unique biological properties.

Antibacterial and Antifungal Properties

Research indicates that 5,6-dihydroyangonin exhibits notable antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains and fungal pathogens, making it a candidate for developing new antimicrobial agents. For instance, it has been reported to have effective action against Staphylococcus aureus and Candida albicans .

The mechanism by which 5,6-dihydroyangonin exerts its biological effects involves interaction with cannabinoid receptors. Specifically, it acts as an agonist at the CB1 receptor, which is implicated in various physiological processes including pain modulation and appetite regulation . This interaction may also contribute to its psychoactive effects observed in traditional kava use.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 5,6-dihydroyangonin, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
YangoninC15H14O4Psychoactive effects from kava; interacts with CB1 receptor.
5,6-DehydrokavainC15H14O3Sedative properties; another kava derivative.
4-Methoxy-6-styryl-2H-pyran-2-oneC15H14O4Known for antioxidant activity; lacks dihydro functionality.

These comparisons highlight the unique properties of 5,6-dihydroyangonin due to its specific functional groups that may lead to different biological activities compared to its analogs.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of 5,6-dihydroyangonin against several pathogens. The findings indicated that at concentrations as low as 50 μg/mL, the compound significantly inhibited bacterial growth . This suggests potential applications in treating infections caused by resistant strains.

Psychoactive Effects

Another case study explored the psychoactive effects of kava extracts containing 5,6-dihydroyangonin. Participants reported reduced anxiety levels after consumption, correlating with increased binding affinity at CB1 receptors . This reinforces the potential for therapeutic use in anxiety disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.